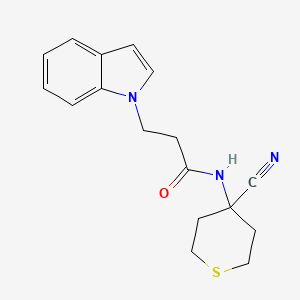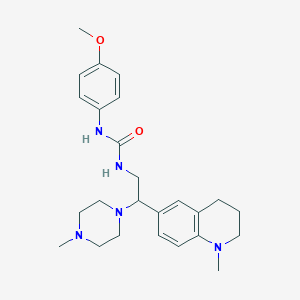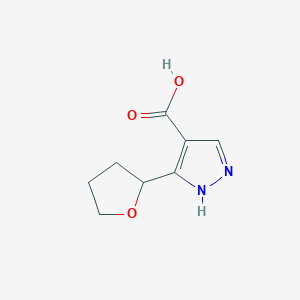
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide, also known as indothiazinone, is a small molecule that has been widely used in scientific research for its unique biological properties. This molecule is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the activity of many cellular signaling pathways. Indothiazinone has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
Indothiazinone exerts its biological effects through the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating their activity. Inhibition of PTPs by N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene leads to increased phosphorylation of tyrosine residues on signaling proteins, resulting in altered cellular signaling pathways. This can lead to a wide range of effects on cellular processes, including changes in gene expression, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Indothiazinone has been shown to have a wide range of biochemical and physiological effects on cells. In cancer cells, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to inhibit cell proliferation and induce apoptosis, potentially through the regulation of signaling pathways involved in cell cycle control and survival. In immune cells, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to modulate cytokine production and T cell activation, suggesting potential applications in immunotherapy. In neurons, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to enhance synaptic plasticity and memory formation, potentially through the regulation of tyrosine phosphorylation of signaling proteins involved in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene as a research tool is its specificity for PTPs. This allows for the selective inhibition of specific PTPs involved in cellular processes of interest. Additionally, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene has been shown to have low toxicity in vitro, making it a useful tool for studying cellular processes without confounding effects of cytotoxicity. However, one limitation of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene is its relatively low solubility in water, which can limit its use in certain experimental settings. Additionally, the effects of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene on cellular processes may be context-dependent, and further research is needed to fully understand the mechanisms underlying its biological effects.
Direcciones Futuras
Future research on N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene and related compounds will likely focus on several key areas. One area of interest is the development of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene as a potential anticancer agent. Further studies are needed to determine the efficacy of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene in preclinical models of cancer, as well as to optimize its pharmacological properties for clinical use. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene on cellular processes, including its effects on specific PTPs and signaling pathways. Finally, the development of new derivatives of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene with improved solubility and specificity for specific PTPs may help to expand its utility as a research tool.
Métodos De Síntesis
The synthesis of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene involves the reaction of 4-cyanothiophenol and 1H-indole-3-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with propionyl chloride to form the final compound, N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
Indothiazinone has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. One of the key areas of research has been the role of PTPs in cancer development and progression. Indothiazinone has been shown to inhibit the activity of several PTPs that are overexpressed in cancer cells, leading to decreased cell proliferation and increased apoptosis. This has led to interest in the development of N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamidene and related compounds as potential anticancer agents.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-13-17(7-11-22-12-8-17)19-16(21)6-10-20-9-5-14-3-1-2-4-15(14)20/h1-5,9H,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIASICAELJDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-3-(1H-indol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2644304.png)



![N-(3,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2644309.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)
![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)

![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)
![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2644323.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)
![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)